molecular formula C17H22ClN3S B13313579 4-Chloro-7-methyl-2-(piperidin-1-ylmethyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine

4-Chloro-7-methyl-2-(piperidin-1-ylmethyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine

Cat. No.: B13313579
M. Wt: 335.9 g/mol
InChI Key: IMEWTDBWEQQPEJ-UHFFFAOYSA-N
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Description

This compound belongs to the tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine class, a scaffold renowned for its diverse pharmacological activities, including anticancer, antimicrobial, and antimalarial properties . Its structure features:

  • Position 4: Chloro substituent (electron-withdrawing group).
  • Position 2: Piperidin-1-ylmethyl group (bulky tertiary amine, electron-releasing).
  • Position 7: Methyl group.

Properties

Molecular Formula

C17H22ClN3S

Molecular Weight

335.9 g/mol

IUPAC Name

4-chloro-7-methyl-2-(piperidin-1-ylmethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine

InChI

InChI=1S/C17H22ClN3S/c1-11-5-6-12-13(9-11)22-17-15(12)16(18)19-14(20-17)10-21-7-3-2-4-8-21/h11H,2-10H2,1H3

InChI Key

IMEWTDBWEQQPEJ-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C1)SC3=C2C(=NC(=N3)CN4CCCCC4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-11-methyl-5-(piperidin-1-ylmethyl)-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene typically involves multiple steps, starting from simpler organic molecules. The process may include:

    Formation of the tricyclic core: This can be achieved through a series of cyclization reactions.

    Introduction of the piperidin-1-ylmethyl group: This step often involves nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-11-methyl-5-(piperidin-1-ylmethyl)-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorine atom, using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium azide in dimethylformamide.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of azides or nitriles.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds within the thieno[2,3-d]pyrimidine class exhibit diverse biological activities, particularly in cancer therapy. The specific applications of 4-chloro-7-methyl-2-(piperidin-1-ylmethyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine include:

  • Inhibition of Cyclin-dependent Kinases (CDKs) :
    • The compound has shown potential as an inhibitor of CDK2 and CDK6, which are critical regulators of the cell cycle. Inhibiting these kinases can induce cell cycle arrest and apoptosis in cancer cells.
    • A study demonstrated that similar compounds exhibited significant inhibitory activity against CDK2 and induced apoptosis in various cancer cell lines including MCF-7 and HCT116 .
  • Mechanism of Action :
    • Molecular docking studies suggest that 4-chloro-7-methyl-2-(piperidin-1-ylmethyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine binds effectively to the ATP-binding site of CDK2. This binding mechanism is crucial for its inhibitory activity against cancer cell proliferation .

Case Study 1: Anticancer Efficacy

In a recent study focusing on pyrimidine derivatives similar to 4-chloro-7-methyl-2-(piperidin-1-ylmethyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine:

  • Objective : To evaluate the anticancer efficacy against HeLa and MCF-7 cell lines.
  • Findings : The tested compounds showed significant cytotoxicity and induced apoptosis through cell cycle arrest mechanisms. Notably, compounds with chloro substitutions exhibited enhanced activity compared to their non-chloro counterparts .

Case Study 2: Molecular Docking Studies

Another investigation employed molecular docking techniques to assess the binding affinity of various thieno[2,3-d]pyrimidines to CDK enzymes:

  • Objective : To elucidate the binding interactions between these compounds and CDK enzymes.
  • Results : The study revealed that specific structural features of 4-chloro-7-methyl derivatives facilitated stronger interactions with the active sites of CDK enzymes compared to other derivatives .

Mechanism of Action

The mechanism by which 3-Chloro-11-methyl-5-(piperidin-1-ylmethyl)-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its tricyclic core and functional groups. These interactions can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Key Observations

Position 4 Modifications: The chloro group in the target compound contrasts with amino () or morpholino () substituents. Chloro’s electron-withdrawing nature may enhance metabolic stability but reduce binding affinity compared to electron-releasing groups like morpholino . Analogs with 4-methoxyphenylamino () showed anti-proliferative activity, suggesting that polar substituents at position 4 may improve cytotoxicity .

Position 2 Substitutions :

  • The piperidin-1-ylmethyl group in the target compound is bulkier and more lipophilic than 4-bromobenzyl () or 3-nitrophenyl (). This may enhance blood-brain barrier penetration but reduce aqueous solubility .
  • SAR studies highlight that electron-releasing groups at position 2 (e.g., piperidinyl) enhance activity, aligning with the target compound’s design .

Position 7 Methyl Group :

  • The methyl group at position 7 is conserved in the target compound and . This substituent likely contributes to steric stabilization and metabolic resistance .

Research Findings and Pharmacological Implications

Anticancer Potential

  • Compounds with 4-amino () or morpholino () groups at position 4 demonstrated dual topoisomerase inhibition and anti-proliferative effects. The target compound’s chloro group may redirect activity toward alternative pathways, such as kinase inhibition .
  • The piperidin-1-ylmethyl group’s tertiary amine could facilitate hydrogen bonding with biological targets, analogous to morpholino derivatives in .

Antiplasmodial Activity

  • Derivatives with piperazine at position 2 () exhibited potent activity against Plasmodium falciparum.

Enzyme Inhibition

  • GPR55 antagonists () feature smaller substituents (e.g., methoxyethyl), suggesting that bulkier groups like piperidinyl may reduce affinity for this receptor .

Biological Activity

4-Chloro-7-methyl-2-(piperidin-1-ylmethyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine is a heterocyclic organic compound that has garnered attention due to its potential biological activities. This compound belongs to the thieno[2,3-d]pyrimidine class and features a complex structure that includes a piperidinylmethyl substituent and a chloro group at the 4-position. The unique structural characteristics of this compound are believed to contribute significantly to its pharmacological properties.

Synthesis

The synthesis of 4-chloro-7-methyl-2-(piperidin-1-ylmethyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine can be achieved through various chemical reactions. These typically involve the formation of intermediates that are subsequently processed to yield the final product in good yields. The synthetic routes may vary based on the desired purity and yield of the compound.

Biological Activities

Research indicates that compounds within the thieno[2,3-d]pyrimidine class exhibit a wide range of biological activities. Specifically, 4-chloro-7-methyl-2-(piperidin-1-ylmethyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine has shown promise in various biological assays:

1. Anticancer Activity
Studies have demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines. For instance, it has been tested against MCF-7 (human breast cancer) cells and has shown notable potency compared to standard chemotherapeutic agents.

2. Kinase Inhibition
The compound has been identified as an ATP-competitive inhibitor of atypical protein kinase C (aPKC) isoforms. In vitro studies have shown that it selectively inhibits aPKCζ with an IC50 value in the low micromolar range (0.012 μM), indicating its potential as a therapeutic agent for diseases where aPKC plays a critical role.

3. Vascular Permeability Modulation
In cellular assays focused on vascular endothelial growth factor (VEGF)-induced permeability, 4-chloro-7-methyl-2-(piperidin-1-ylmethyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine demonstrated effects that could be beneficial for conditions involving vascular leakage and edema.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features. The presence of both chloro and piperidinylmethyl groups enhances its interaction with biological targets compared to other thieno[2,3-d]pyrimidines.

Compound NameStructure FeaturesBiological Activity
5-Methylthieno[2,3-d]pyrimidineMethyl group at position 5Anticancer activity
4-Fluoro-thieno[2,3-d]pyrimidineFluorine substituent at position 4Antimicrobial properties
N-(Piperidin-1-yl)thieno[2,3-d]pyrimidinePiperidine without chloro groupPotential anti-inflammatory effects

Case Studies

Recent studies focusing on the efficacy of 4-chloro-7-methyl-2-(piperidin-1-ylmethyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine have highlighted its potential in treating various conditions:

Study 1: Anticancer Efficacy
A study evaluated the cytotoxic effects of this compound on MCF-7 cells and reported an IC50 value significantly lower than standard treatments like cisplatin. The results suggest that this compound could serve as a lead for developing new anticancer therapies.

Study 2: Vascular Leakage Control
In another investigation assessing VEGF-induced permeability in retinal endothelial cells (BREC), the compound showed a favorable profile in reducing permeability associated with inflammatory responses.

Q & A

Q. What are the established synthetic routes for this compound, and how are key intermediates characterized?

The compound is synthesized via multi-step reactions. A common approach involves:

  • Refluxing azomethine intermediates in glacial acetic acid and DMSO to facilitate cyclization .
  • Chlorination of the pyrimidine core using agents like POCl₃ under controlled conditions . Key intermediates are characterized via ¹H/¹³C NMR and IR spectroscopy to confirm structural features such as the piperidinylmethyl group and tetrahydrobenzo ring system .

Q. What spectroscopic methods are most reliable for confirming the compound’s structure?

  • ¹H NMR resolves proton environments (e.g., methyl groups at δ ~2.3 ppm, aromatic protons at δ ~7.2 ppm) .
  • ¹³C NMR identifies quaternary carbons in the thieno-pyrimidine core .
  • IR spectroscopy detects functional groups like C-Cl (~700 cm⁻¹) and C=N (~1600 cm⁻¹) .
  • High-resolution mass spectrometry (HRMS) validates molecular weight .

Q. What in vitro assays are typically used for preliminary pharmacological screening?

  • Enzyme inhibition assays : Measure IC₅₀ against target kinases or proteases using fluorescence-based methods .
  • Antimicrobial screening : Disk diffusion or microdilution assays against Gram-positive/negative bacteria and fungi .
  • Cytotoxicity tests : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess selectivity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield during the chlorination step?

  • Temperature control : Maintain 110°C to balance reaction rate and side-product formation .
  • Catalyst use : Lewis acids (e.g., AlCl₃) enhance electrophilic substitution efficiency .
  • Solvent selection : Dichloroethane improves reagent solubility vs. traditional toluene . Post-reaction HPLC analysis (C18 column, acetonitrile/water gradient) monitors purity (>95%) .

Q. How do structural modifications (e.g., piperidinylmethyl substitution) affect target binding in molecular docking studies?

  • Piperidine flexibility : MD simulations show the piperidinylmethyl group adopts conformations that fill hydrophobic pockets in kinase active sites .
  • Chlorine positioning : The 4-chloro substituent enhances halogen bonding with backbone carbonyls (e.g., in EGFR kinase, ΔG = -9.2 kcal/mol) .
  • Steric effects : Bulkier substitutions at the 2-position reduce binding affinity by ~30% due to clashes with conserved glycine residues .

Q. How should researchers resolve contradictions in reported IC₅₀ values across studies?

  • Standardize assays : Use identical cell lines, ATP concentrations, and incubation times .
  • Validate via orthogonal methods : Compare fluorescence-based kinase assays with radioactive filter-binding assays .
  • Control for solubility : Pre-dissolve compounds in DMSO (<0.1% final concentration) to avoid aggregation artifacts .

Q. What computational strategies predict the compound’s pharmacokinetic properties?

  • ADMET profiling : Tools like SwissADME estimate logP (~3.1), CNS permeability (low), and CYP450 inhibition risks .
  • Metabolic stability : Microsomal incubation assays (human liver microsomes) quantify half-life (t₁/₂ > 60 min suggests suitability for in vivo studies) .
  • Bioavailability : Parallel artificial membrane permeability assays (PAMPA) predict intestinal absorption (>70% permeability) .

Methodological Guidance

Q. What strategies mitigate byproduct formation during cyclization?

  • Slow reagent addition : Prevents exothermic side reactions (e.g., dimerization) .
  • Purify intermediates : Column chromatography (silica gel, ethyl acetate/hexane) removes unreacted azomethine precursors .
  • Monitor via TLC : Use UV-active spots (Rf ~0.5 in CHCl₃/MeOH 10:1) to track reaction progress .

Q. How to validate target engagement in cellular assays?

  • CRISPR knockout : Delete the putative target gene and assess compound activity loss .
  • Thermal shift assays : Monitor protein melting temperature (ΔTm > 2°C indicates binding) .
  • Pull-down assays : Use biotinylated probes to isolate compound-bound proteins for LC-MS/MS identification .

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